molecular formula C13H12ClN3O B5591385 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide

2-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide

Cat. No.: B5591385
M. Wt: 261.70 g/mol
InChI Key: COSHIYWLGLOILQ-UHFFFAOYSA-N
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Description

2-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and materials science. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with benzamide derivatives. One common method is the aromatic nucleophilic substitution reaction, where the chlorine atom in 2-chloro-4,6-dimethylpyrimidine is replaced by the benzamide group under acidic conditions . Microwave-assisted synthesis has also been reported to improve the efficiency and yield of this reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial production methods also focus on minimizing by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher efficacy as a kinase inhibitor and potential therapeutic agent .

Properties

IUPAC Name

2-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-8-7-9(2)16-13(15-8)17-12(18)10-5-3-4-6-11(10)14/h3-7H,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSHIYWLGLOILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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